3-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline
CAS No.: 2097984-32-0
Cat. No.: VC3208075
Molecular Formula: C12H12FN3S
Molecular Weight: 249.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097984-32-0 |
|---|---|
| Molecular Formula | C12H12FN3S |
| Molecular Weight | 249.31 g/mol |
| IUPAC Name | 3-[6-(2-fluoroethylsulfanyl)pyridazin-3-yl]aniline |
| Standard InChI | InChI=1S/C12H12FN3S/c13-6-7-17-12-5-4-11(15-16-12)9-2-1-3-10(14)8-9/h1-5,8H,6-7,14H2 |
| Standard InChI Key | DKXZRJRNZYJZKY-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)N)C2=NN=C(C=C2)SCCF |
| Canonical SMILES | C1=CC(=CC(=C1)N)C2=NN=C(C=C2)SCCF |
Introduction
3-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline is a complex organic compound with a molecular formula of C12H12FN3S and a molecular weight of 249.31 g/mol. This compound is notable for its sulfur-containing heterocyclic structure, which confers it with diverse applications across various scientific fields, including medicine, agriculture, materials science, environmental science, and chemical engineering.
3.1. Medicine: Anticancer Research
Compounds with pyridazine cores, similar to 3-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline, have been explored for their pharmacological activities, including anticancer properties. The structural diversity of pyridazine derivatives allows them to interact with various biological targets, making them promising candidates for drug development.
3.2. Agriculture: Herbicide Development
In agriculture, pyridazine derivatives are known for their herbicidal activity. These compounds can disrupt plant growth at the molecular level, making them useful in the development of new herbicides.
3.3. Materials Science: Electronic Materials
The unique sulfur-containing structure of this compound makes it a candidate for the development of electronic materials. Such materials could exhibit specific conductive or semiconductive properties, which are valuable in electronics.
3.4. Environmental Science: Pollution Remediation
Research into environmental applications includes pollution remediation. The chemical properties of this compound could be utilized to design processes for neutralizing or removing pollutants from ecosystems.
3.5. Chemical Engineering: Process Optimization
In chemical engineering, the stability and reactivity of this compound can be leveraged to optimize chemical processes. This is crucial in industrial settings where efficiency is paramount.
3.6. Biochemistry: Enzyme Inhibition
In biochemistry, the compound may play a role in enzyme inhibition. By interacting with specific enzymes, it can regulate biochemical pathways, which is important for understanding and treating metabolic disorders.
Synthesis and Characterization
While specific synthesis protocols for 3-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline are not widely documented, similar compounds often involve multi-step reactions starting from commercially available precursors. Characterization typically involves spectroscopic methods such as NMR and mass spectrometry to confirm the structure and purity of the compound.
Future Research Directions
Given its diverse potential applications, further research on 3-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline should focus on optimizing its synthesis, exploring its pharmacological and environmental effects, and developing new materials based on its unique structure.
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